CdnP-IN-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-3-11-8-12-16(24-11)18-10-20(17(12)22)9-15(21)19-13-6-4-5-7-14(13)23-2/h4-8,10H,3,9H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEASKMQXRYFDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of CdnP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic dinucleotide phosphodiesterases (CdnPs) are emerging as critical targets in host-directed therapies, particularly in the context of infectious diseases such as tuberculosis. CdnP, a key enzyme in Mycobacterium tuberculosis, plays a crucial role in dampening the host immune response by hydrolyzing cyclic dinucleotides, which are potent signaling molecules that activate the stimulator of interferon genes (STING) pathway. This guide provides a comprehensive overview of the mechanism of action of CdnP inhibitors, detailing how these molecules can potentiate the host's innate immune system. It includes a summary of quantitative data for known inhibitors, detailed experimental protocols for their characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to CdnP and its Role in Immune Evasion

Mycobacterium tuberculosis, the causative agent of tuberculosis, has evolved sophisticated mechanisms to evade the host immune system. One such mechanism involves the secretion of the cyclic dinucleotide phosphodiesterase CdnP (Rv2837c). This enzyme hydrolyzes both bacterial-derived cyclic di-AMP (c-di-AMP) and host-derived 2',3'-cyclic GMP-AMP (2',3'-cGAMP)[1]. Both of these cyclic dinucleotides are powerful agonists of the STING pathway, a central component of the innate immune system's cytosolic surveillance machinery.

The cGAS-STING pathway is activated upon the detection of cytosolic DNA, a hallmark of viral and some bacterial infections. The enzyme cyclic GMP-AMP synthase (cGAS) synthesizes 2',3'-cGAMP, which then binds to and activates STING[2][3][4]. Activated STING relocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a potent antimicrobial response[2][3][4][5][6].

By hydrolyzing c-di-AMP and 2',3'-cGAMP, M. tuberculosis CdnP effectively short-circuits this critical immune signaling cascade, thereby blunting the host's ability to clear the infection. This makes CdnP an attractive target for the development of novel host-directed therapies.

Mechanism of Action of CdnP Inhibitors

CdnP inhibitors are small molecules designed to block the catalytic activity of the CdnP enzyme. By binding to the active site of CdnP, these inhibitors prevent the hydrolysis of cyclic dinucleotides. The primary mechanism of action of CdnP inhibitors is the potentiation of the cGAS-STING-IRF3 signaling pathway.

By preventing the degradation of c-di-AMP and 2',3'-cGAMP, CdnP inhibitors lead to an accumulation of these STING agonists in the cytosol of infected cells. This sustained and amplified STING signaling results in a more robust and prolonged activation of the downstream immune response, characterized by increased production of type I interferons and other inflammatory cytokines. This enhanced immune activation can lead to improved control and clearance of the pathogen.

Quantitative Data on CdnP Inhibitors

A number of CdnP inhibitors have been identified through virtual screening and experimental assays. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound ID | Compound Class | CdnP IC50 (µM) | Reference |

| C-29 | N/A | 14.2 | [1] |

| E-3 | N/A | >53.7 | [1] |

| Neodiosmin | Flavonoid glucoside | 5.50 | [7] |

| Macrosporusone A | Coumarin derivative | N/A | [7] |

| Ligustroflavone | Flavonoid glucoside | N/A | [7] |

| Rhoifolin | Flavonoid glucoside | N/A | [7] |

| NCI 79195 | N/A | 9.66 | [7] |

Note: N/A indicates that while the compound was identified as an inhibitor, a specific IC50 value was not provided in the cited source.

Experimental Protocols

The identification and characterization of CdnP inhibitors involve a series of biochemical and cell-based assays. Below are detailed protocols for two key experiments.

HPLC-Based CdnP Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified CdnP by quantifying the conversion of a cyclic dinucleotide substrate to its linear product using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified recombinant CdnP enzyme

-

Cyclic dinucleotide substrate (e.g., 2',3'-cGAMP or c-di-AMP)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2)

-

Test compounds (potential inhibitors) dissolved in DMSO

-

Quenching solution (e.g., 0.1 M EDTA)

-

HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

-

Reaction Setup:

-

In a 96-well plate, prepare reaction mixtures containing the assay buffer, a fixed concentration of the cyclic dinucleotide substrate (typically at or near the Km value), and varying concentrations of the test compound.

-

Include positive control wells (no inhibitor) and negative control wells (no enzyme).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a fixed concentration of purified CdnP enzyme to each well (except the negative controls).

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

-

Reaction Quenching:

-

Stop the reaction by adding the quenching solution to each well.

-

-

HPLC Analysis:

-

Inject a defined volume of the quenched reaction mixture onto the C18 HPLC column.

-

Separate the substrate and product using a suitable gradient of mobile phases (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like triethylammonium (B8662869) acetate).

-

Monitor the elution of the substrate and product by UV absorbance at 260 nm.

-

-

Data Analysis:

-

Calculate the peak areas for the substrate and product in each chromatogram.

-

Determine the percentage of substrate conversion for each reaction.

-

Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value[8].

-

Cellular STING Activation Luciferase Reporter Assay

This cell-based assay determines the ability of CdnP inhibitors to potentiate STING signaling in response to a STING agonist. It utilizes a reporter cell line that expresses a luciferase gene under the control of an interferon-stimulated response element (ISRE).

Materials:

-

A reporter cell line expressing a luciferase gene driven by an ISRE promoter (e.g., THP-1-ISRE-Lucia)[9][10].

-

Cell culture medium and supplements.

-

A STING agonist (e.g., 2',3'-cGAMP).

-

Test compounds (CdnP inhibitors) dissolved in DMSO.

-

Luciferase assay reagent.

-

A luminometer.

Procedure:

-

Cell Seeding:

-

Seed the reporter cells into a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.

-

-

Compound and Agonist Treatment:

-

Treat the cells with varying concentrations of the test compound (CdnP inhibitor).

-

After a pre-incubation period (e.g., 1 hour), add a fixed, sub-maximal concentration of the STING agonist to the wells.

-

Include control wells with cells treated with the agonist alone, the inhibitor alone, and vehicle (DMSO) alone.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 18-24 hours) to allow for STING activation and luciferase expression.

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer[11].

-

-

Data Analysis:

-

Normalize the luciferase signal to a measure of cell viability if necessary.

-

Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control.

-

Plot the fold induction against the concentration of the CdnP inhibitor to determine its effect on STING pathway activation.

-

Mandatory Visualizations

Signaling Pathway of CdnP Inhibition

Caption: CdnP Inhibition and STING Pathway Potentiation.

Experimental Workflow for CdnP Inhibitor Screening

Caption: Workflow for CdnP Inhibitor Discovery.

Conclusion

CdnP represents a promising therapeutic target for the development of novel host-directed therapies against tuberculosis and potentially other infectious diseases. By inhibiting CdnP, small molecules can effectively amplify the host's innate immune response through the cGAS-STING-IRF3 pathway. The experimental protocols and workflows detailed in this guide provide a framework for the identification and characterization of potent and selective CdnP inhibitors. Further research and development in this area hold the potential to deliver new and effective treatments to combat infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Activation of the cGAS‐STING‐IRF3 Axis by Type I and II Interferons Contributes to Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Discovery of natural CdnP inhibitors through structure-based virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. invivogen.com [invivogen.com]

- 11. researchgate.net [researchgate.net]

Whitepaper: Target Identification and Mechanism of Action of a Novel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of the molecular target of a novel bioactive compound is a critical step in drug discovery and development. It provides the foundation for understanding its mechanism of action, predicting potential on- and off-target effects, and developing more potent and selective next-generation therapeutics. This technical guide outlines a comprehensive strategy for the target deconvolution of a hypothetical small molecule inhibitor, designated here as "Inhibitor-1." We will detail key experimental protocols, present data in a structured format, and visualize complex biological pathways and workflows to provide a clear and in-depth understanding of the target identification process.

Introduction to Inhibitor-1

Inhibitor-1 is a novel synthetic small molecule that has demonstrated significant anti-proliferative effects in various cancer cell lines in initial phenotypic screens. To advance this compound into further preclinical and clinical development, a thorough understanding of its molecular target and mechanism of action is imperative. This document will serve as a guide to the methodologies employed to elucidate the biological target(s) of Inhibitor-1.

Target Identification Methodologies

A multi-pronged approach is often the most effective strategy for confident target identification. Here, we describe several orthogonal methods that can be employed.

Affinity-Based Approaches

Affinity-based methods are a cornerstone of target identification, relying on the specific physical interaction between the small molecule and its protein target.[1]

This technique involves immobilizing a derivatized version of the inhibitor on a solid support to "pull down" its binding partners from a cell lysate.

Materials:

-

Inhibitor-1 alkyne-tagged derivative

-

Azide-biotin linker

-

Click chemistry reagents (Copper(II) sulfate, sodium ascorbate, ligand)

-

Streptavidin-coated agarose (B213101) beads

-

Cell lysate from a responsive cancer cell line (e.g., HCT116)

-

Wash buffers (e.g., TBS with varying salt concentrations and detergents)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blot apparatus

-

Mass spectrometer for protein identification

Procedure:

-

Probe Synthesis: Synthesize an analog of Inhibitor-1 with a reactive handle, such as a terminal alkyne, that does not disrupt its biological activity.

-

Cell Treatment: Treat HCT116 cells with the alkyne-tagged Inhibitor-1 probe. Include appropriate controls such as DMSO-treated cells and a competition experiment where cells are pre-treated with an excess of the untagged Inhibitor-1.

-

Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin (B1667282) tag to the alkyne-modified probe that is bound to its target proteins.

-

Affinity Enrichment: Incubate the biotinylated lysate with streptavidin-coated agarose beads to capture the probe-protein complexes.

-

Washing: Thoroughly wash the beads with buffers of increasing stringency to remove non-specific protein binders.

-

Elution: Elute the bound proteins from the beads using SDS-PAGE sample buffer and heat.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and identify them using mass spectrometry (LC-MS/MS).

Affinity chromatography pull-down workflow.

Proteomics-Based Approaches

CETSA is a powerful method to identify direct targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.[2]

Materials:

-

Intact cells or cell lysate

-

Inhibitor-1

-

DMSO (vehicle control)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifugation equipment

-

SDS-PAGE and Western blot apparatus or mass spectrometer

Procedure:

-

Treatment: Treat intact cells or cell lysate with Inhibitor-1 or DMSO.

-

Heating: Aliquot the samples and heat them to a range of temperatures using a thermal cycler.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble protein at each temperature by Western blotting for a candidate protein or by mass spectrometry for a proteome-wide analysis.

-

Data Interpretation: A shift in the melting curve to a higher temperature in the presence of Inhibitor-1 indicates direct binding to the protein.

Cellular Thermal Shift Assay (CETSA) workflow.

Data Presentation

Quantitative data from target identification experiments should be presented in a clear and organized manner to facilitate interpretation and comparison between different experimental conditions.

Table 1: Putative Targets of Inhibitor-1 Identified by Affinity Chromatography-Mass Spectrometry

| Protein ID (UniProt) | Gene Symbol | Protein Name | Peptide Count | Fold Enrichment (Inhibitor-1 vs. DMSO) |

| P04637 | TP53 | Cellular tumor antigen p53 | 25 | 15.2 |

| P62258 | PPP2R1A | Serine/threonine-protein phosphatase 2A 65 kDa regulatory subunit A alpha isoform | 18 | 12.5 |

| Q13541 | CDK9 | Cyclin-dependent kinase 9 | 15 | 10.8 |

| P50991 | CCNT1 | Cyclin-T1 | 12 | 9.7 |

Table 2: Thermal Shift Data for Candidate Proteins from CETSA

| Gene Symbol | Tm (°C) with DMSO | Tm (°C) with Inhibitor-1 | ΔTm (°C) |

| CDK9 | 48.5 | 55.2 | +6.7 |

| CCNT1 | 47.9 | 54.3 | +6.4 |

| TP53 | 45.1 | 45.3 | +0.2 |

| PPP2R1A | 52.3 | 52.1 | -0.2 |

The data from these experiments strongly suggest that CDK9 and its regulatory partner Cyclin-T1 are direct targets of Inhibitor-1. The significant thermal stabilization observed in the CETSA experiment provides high-confidence validation of the interaction.

Signaling Pathway Analysis

Based on the identification of CDK9 as a primary target, we can hypothesize that Inhibitor-1 exerts its anti-proliferative effects by modulating the activity of the Positive Transcription Elongation Factor b (P-TEFb) complex, of which CDK9 is the catalytic subunit.

Hypothesized Signaling Pathway of Inhibitor-1 Action

Inhibitor-1 targeting the P-TEFb complex.

The inhibition of CDK9 by Inhibitor-1 is predicted to prevent the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a stall in transcriptional elongation. This would disproportionately affect the expression of short-lived transcripts, many of which encode proteins crucial for cell survival and proliferation, such as anti-apoptotic proteins and cell cycle regulators. The downstream consequence of P-TEFb inhibition is the induction of apoptosis in cancer cells.

Conclusion and Future Directions

The combined application of affinity chromatography and cellular thermal shift assays has successfully identified and validated CDK9 as a primary molecular target of Inhibitor-1. The presented data provides a strong foundation for the hypothesis that Inhibitor-1 functions by inhibiting the P-TEFb complex, thereby disrupting transcriptional elongation and inducing apoptosis in cancer cells.

Future work will focus on:

-

Biochemical assays to determine the potency and binding kinetics of Inhibitor-1 on purified CDK9/Cyclin-T1.

-

X-ray crystallography to elucidate the binding mode of Inhibitor-1 to CDK9.

-

RNA-sequencing analysis of Inhibitor-1-treated cells to confirm the effects on global transcription.

-

In vivo studies in animal models to assess the anti-tumor efficacy and pharmacokinetic properties of Inhibitor-1.

This comprehensive target identification and validation process is crucial for the continued development of Inhibitor-1 as a potential therapeutic agent.

References

In-depth Technical Guide: The Function and Mechanism of CdnP-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

CdnP-IN-1 has been identified as a potent and selective non-nucleotide inhibitor of the Mycobacterium tuberculosis (MTB) cyclic dinucleotide phosphodiesterase (CdnP). This enzyme plays a critical role in the bacterium's ability to evade the host's innate immune system. By inhibiting CdnP, this compound presents a promising avenue for the development of novel anti-virulence therapies against tuberculosis. This document provides a comprehensive overview of the function, mechanism of action, and experimental protocols related to this compound.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, employs sophisticated mechanisms to subvert the host immune response. One such mechanism involves the secretion of cyclic dinucleotides, such as cyclic di-AMP (c-di-AMP), which are recognized by the host's cytosolic surveillance pathways, leading to an immune response. To counteract this, MTB utilizes the phosphodiesterase CdnP to hydrolyze these signaling molecules, thereby dampening the host's immune activation. This compound has emerged as a valuable chemical tool to probe the function of CdnP and as a potential lead compound for drug development.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the enzymatic activity of the Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase, CdnP. The primary role of CdnP in MTB is to hydrolyze cyclic dinucleotides, including the bacterial second messenger c-di-AMP and the host-derived cyclic GMP-AMP (cGAMP). These cyclic dinucleotides act as pathogen-associated molecular patterns (PAMPs) and are recognized by the host's cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, a key component of the innate immune system.

Activation of the cGAS-STING pathway triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, leading to an anti-bacterial response. By degrading these cyclic dinucleotides, CdnP effectively sabotages this host defense mechanism, allowing the bacterium to evade immune clearance.

This compound binds to CdnP and blocks its phosphodiesterase activity. This inhibition leads to an accumulation of cyclic dinucleotides within the host cell cytosol, thereby potentiating the activation of the cGAS-STING pathway and enhancing the host's innate immune response against Mycobacterium tuberculosis.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantitatively assessed through various biochemical assays. A summary of the key quantitative data is presented below.

| Parameter | Value | Target/Assay Condition | Reference |

| IC50 | ~18 µM | Mycobacterium tuberculosis CdnP | [1][2] |

| Selectivity | No significant inhibition | Yybt (bacterial CDN PDE) | [1][2] |

| No significant inhibition | RocR (bacterial CDN PDE) | [1][2] | |

| No significant inhibition | GBS-CdnP (bacterial CDN PDE) | [1][2] | |

| No significant inhibition | poxin (viral CDN PDE) | [1][2] | |

| No significant inhibition | ENPP1 (mammalian PDE) | [1][2] |

Signaling Pathways

The signaling pathway affected by the inhibition of CdnP by this compound is the cGAS-STING pathway, a critical component of the innate immune response to intracellular pathogens.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

High-Throughput Screening (HTS) for CdnP Inhibitors

A fluorescence-based high-throughput assay was utilized for the initial screening of CdnP inhibitors.

-

Principle: The assay relies on a fluorescent probe that exhibits a change in fluorescence upon the enzymatic activity of CdnP. Inhibition of CdnP results in a stable fluorescence signal.

-

Reagents:

-

Purified Mycobacterium tuberculosis CdnP enzyme.

-

Fluorescent substrate for CdnP.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Compound library.

-

-

Procedure:

-

Dispense 20 µL of assay buffer containing the CdnP enzyme into each well of a 384-well microplate.

-

Add 100 nL of each compound from the library to the respective wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 5 µL of the fluorescent substrate to each well.

-

Monitor the change in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each compound relative to positive and negative controls.

-

IC50 Determination by HPLC

The half-maximal inhibitory concentration (IC50) of this compound was determined using a High-Performance Liquid Chromatography (HPLC) based assay.

-

Principle: This method directly measures the enzymatic conversion of a substrate to its product by CdnP. The peak areas of the substrate and product are quantified by HPLC to determine the extent of the reaction and the inhibitory effect of this compound.

-

Reagents:

-

Purified Mycobacterium tuberculosis CdnP enzyme.

-

c-di-AMP (substrate).

-

This compound at various concentrations.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

-

Quenching solution (e.g., 0.1 M EDTA).

-

-

Procedure:

-

Set up reactions in microcentrifuge tubes containing reaction buffer, CdnP enzyme, and varying concentrations of this compound.

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate the reaction by adding c-di-AMP to a final concentration of 100 µM.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding the quenching solution.

-

Analyze the samples by reverse-phase HPLC using a C18 column.

-

Use a mobile phase gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

-

Monitor the elution of substrate and product by UV absorbance at 254 nm.

-

Calculate the percentage of substrate conversion for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Selectivity Profiling

The selectivity of this compound was assessed against a panel of other phosphodiesterases using a similar HPLC-based or a radioisotope-based assay.

-

Principle: The inhibitory activity of this compound is tested against other bacterial, viral, and mammalian phosphodiesterases to determine its specificity for MTB CdnP.

-

Enzymes: Yybt, RocR, GBS-CdnP, poxin, ENPP1.

-

Procedure:

-

Perform enzymatic assays for each phosphodiesterase in the panel in the presence of a fixed concentration of this compound (e.g., 100 µM).

-

The specific substrates and reaction conditions will vary depending on the enzyme being tested.

-

Quantify the enzymatic activity in the presence and absence of this compound.

-

Calculate the percentage of inhibition for each enzyme to assess the selectivity of this compound.

-

Logical Workflow for this compound Identification and Characterization

The following diagram illustrates the logical workflow from the initial high-throughput screening to the detailed characterization of this compound.

Conclusion

This compound is a valuable tool for studying the role of CdnP in Mycobacterium tuberculosis pathogenesis. Its selectivity for the bacterial enzyme over host counterparts makes it an attractive candidate for further development as an anti-virulence agent. The detailed experimental protocols provided herein will aid researchers in further investigating this compound and similar compounds, ultimately contributing to the development of new therapeutic strategies against tuberculosis.

References

The CdnP-IN-1 Biological Pathway: A Technical Guide to a Novel Anti-Tuberculosis Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, employs a sophisticated arsenal (B13267) of strategies to evade the host immune system. A key component of this immune evasion is the cyclic dinucleotide phosphodiesterase CdnP (Rv2837c). This enzyme hydrolyzes the bacterial second messenger cyclic di-adenosine monophosphate (c-di-AMP) and the host-derived second messenger 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP). By degrading these molecules, CdnP dampens the host's STING-dependent type I interferon (IFN) response, thereby promoting bacterial survival. CdnP-IN-1 (also known as C82) is a potent and selective inhibitor of Mtb CdnP, making it a valuable tool for studying this pathway and a promising starting point for the development of novel host-directed therapies against tuberculosis. This document provides an in-depth technical overview of the this compound biological pathway, including quantitative data, experimental methodologies, and pathway visualizations.

The CdnP/c-di-AMP Signaling Axis in Mycobacterium tuberculosis

Cyclic di-AMP is a crucial second messenger in Mtb, regulating various physiological processes. The intracellular concentration of c-di-AMP is tightly controlled by the interplay between the diadenylate cyclase DisA (Rv3586), which synthesizes c-di-AMP from two molecules of ATP, and the phosphodiesterase CdnP, which degrades c-di-AMP into pApA and subsequently AMP.

Role in Mtb Pathogenesis and Host Immune Evasion

During infection, Mtb releases c-di-AMP into the cytosol of the host macrophage. This, along with host-derived cGAMP produced by the cGAS synthase in response to cytosolic Mtb DNA, acts as a pathogen-associated molecular pattern (PAMP). These cyclic dinucleotides are recognized by the host sensor protein Stimulator of Interferon Genes (STING), triggering a signaling cascade that leads to the production of type I interferons, such as IFN-β.

The Mtb CdnP enzyme plays a critical role in subverting this host response. CdnP is capable of hydrolyzing both bacterial c-di-AMP and host cGAMP, effectively reducing the concentration of STING agonists.[1] This enzymatic activity blunts the downstream activation of the TBK1-IRF3 axis and subsequent transcription of type I interferon genes, thereby facilitating the immune escape of the bacterium.[1][2] Inhibition of CdnP is therefore a promising strategy to enhance the host's innate immune response to Mtb infection.

This compound: A Selective Inhibitor of Mtb CdnP

This compound (C82) was identified through a high-throughput screen as a potent and selective inhibitor of the Mtb CdnP enzyme.[3][4] Its inhibitory activity is specific to the mycobacterial enzyme, with no significant activity against other bacterial, viral, or mammalian cyclic dinucleotide phosphodiesterases.[3][4]

Quantitative Data

The following tables summarize the key quantitative data related to this compound and the CdnP enzyme.

| Compound | Target | IC50 (μM) | Reference |

| This compound (C82) | M. tuberculosis CdnP | ~18 | [3][4] |

| Enzyme | Substrate | Km (μM) | kcat (min⁻¹) | Reference |

| M. tuberculosis CdnP | c-di-AMP | 1.2 ± 0.1 | 4.0 ± 0.1 | [5] |

| Mtb Strain | Condition | Intracellular c-di-AMP (ng per 4x10⁸ bacilli) | Reference |

| Wild-type Mtb | - | ~2.5 | [5] |

| Mtb-cdnP::Tn (CdnP deficient) | - | ~12.5 | [5] |

Signaling Pathway and Experimental Workflow Diagrams

The CdnP-Mediated Immune Evasion Pathway

The following diagram illustrates the role of Mtb CdnP in dampening the host STING-dependent immune response.

Caption: this compound inhibits Mtb CdnP, preventing the degradation of c-di-AMP and cGAMP, leading to STING activation.

Experimental Workflow for CdnP Inhibitor Screening

This diagram outlines a typical workflow for identifying and validating inhibitors of Mtb CdnP.

Caption: A workflow for the discovery and validation of Mtb CdnP inhibitors.

Experimental Protocols

Recombinant Mtb CdnP Activity Assay (Biochemical)

This protocol is adapted from methodologies described for the characterization of Mtb CdnP and the screening of its inhibitors.[3][5]

-

Protein Expression and Purification:

-

The gene encoding Mtb CdnP (Rv2837c) is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., 6x-His).

-

The protein is overexpressed in E. coli (e.g., BL21(DE3) strain) by induction with IPTG.

-

The bacterial cells are lysed, and the recombinant CdnP is purified using affinity chromatography (e.g., Ni-NTA resin) followed by size-exclusion chromatography for further purification.

-

-

Enzymatic Reaction:

-

The standard reaction mixture (e.g., 50 µL) should contain:

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.5)

-

5 mM MnCl₂

-

Recombinant Mtb CdnP (e.g., 50-100 nM)

-

c-di-AMP substrate (concentrations bracketing the Km, e.g., 0.1 - 10 µM)

-

Test compound (this compound or other potential inhibitors) at various concentrations.

-

-

The reaction is initiated by the addition of the enzyme or substrate.

-

The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Detection of Activity:

-

HPLC-based method: The reaction is stopped (e.g., by heating or adding a quenching agent). The amount of remaining c-di-AMP or the formation of the product (pApA or AMP) is quantified by reverse-phase HPLC.

-

High-Throughput Fluorescence-Based Assay: A coupled enzyme assay can be used. For example, the product AMP can be converted to uric acid and H₂O₂ by a series of enzymes (adenylate kinase, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, and AMP deaminase followed by xanthine (B1682287) oxidase). The H₂O₂ produced can be detected using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase. The fluorescence is measured using a plate reader.

-

Macrophage Infection and IFN-β Measurement (Cell-Based)

This protocol outlines the procedure to assess the effect of CdnP inhibitors on the host immune response to Mtb infection.

-

Cell Culture and Differentiation:

-

Human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

To differentiate into macrophage-like cells, THP-1 cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.

-

Alternatively, primary bone marrow-derived macrophages (BMDMs) from mice can be used.

-

-

Mycobacterium tuberculosis Culture:

-

Mtb (e.g., H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with OADC and Tween 80 to mid-log phase.

-

Bacterial clumps are disaggregated by sonication or passage through a syringe.

-

The bacterial concentration is determined by measuring the optical density at 600 nm (OD600) and confirmed by plating for colony-forming units (CFU).

-

-

Macrophage Infection and Inhibitor Treatment:

-

Differentiated macrophages are seeded in tissue culture plates.

-

The cells are infected with Mtb at a specified multiplicity of infection (MOI), e.g., MOI of 5.

-

After a few hours of phagocytosis (e.g., 4 hours), extracellular bacteria are removed by washing with PBS.

-

Fresh medium containing this compound at various concentrations is added to the infected cells. A vehicle control (e.g., DMSO) is also included.

-

-

Measurement of IFN-β Production:

-

After a suitable incubation period (e.g., 24 hours), the cell culture supernatants are collected.

-

The concentration of IFN-β in the supernatants is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

The absorbance is read on a microplate reader, and the IFN-β concentration is determined from a standard curve.

-

Conclusion

The this compound biological pathway represents a compelling target for the development of novel anti-tuberculosis therapeutics. By inhibiting the Mtb CdnP enzyme, this compound has the potential to disarm a key immune evasion mechanism of the bacterium, thereby enhancing the host's innate ability to control the infection. The data and protocols presented in this guide provide a foundational resource for researchers working to further elucidate the role of this pathway in tuberculosis pathogenesis and to advance the development of CdnP inhibitors as a new class of anti-TB drugs.

References

- 1. Mycobacterium tuberculosis triggers host type I interferon signaling to regulate IL-1β production in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Mycobacterium tuberculosis Cyclic Dinucleotide Phosphodiesterase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Type I interferon exacerbates Mycobacterium tuberculosis induced human macrophage death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

DCLK1-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology, particularly in gastrointestinal cancers where its overexpression is linked to poor prognosis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of DCLK1-IN-1, a selective, in-vivo compatible chemical probe for the DCLK1 kinase domain. This document details the structure-activity relationships that led to its development, comprehensive quantitative data on its potency and selectivity, and the experimental protocols for its synthesis and biological evaluation. Furthermore, it visualizes the key signaling pathways modulated by DCLK1, offering a valuable resource for researchers investigating DCLK1 biology and its role in cancer.

Discovery of DCLK1-IN-1

DCLK1-IN-1 was developed through a strategic approach combining chemoproteomic profiling and structure-based design to create a potent and selective inhibitor of the DCLK1 and DCLK2 kinases.[1] The development process aimed to improve upon existing non-selective DCLK1 inhibitors, such as XMD8-92, by enhancing selectivity and in vivo compatibility.[2]

The core scaffold of DCLK1-IN-1 is a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][3][4]diazepin-6-one.[5][6] The structure-activity relationship (SAR) studies focused on modifications at the R1 position of this scaffold. It was discovered that substituting the methyl group with a more rigid and bulky isopropyl group led to a loss of DCLK1 activity. Conversely, replacing the hydrophobic ethyl group with an electronegative trifluoroethyl group, which is present in DCLK1-IN-1, maintained DCLK1 activity while dramatically improving selectivity against other kinases like ACK, LRRK2, and BRD4.[1] A structurally related negative control compound, DCLK1-NEG, was also developed to aid in the interpretation of the pharmacological effects of DCLK1-IN-1.[1]

Synthesis of DCLK1-IN-1

The synthesis of DCLK1-IN-1 and its derivatives is based on the construction of the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][3][4]diazepin-6-one scaffold. A generalized synthetic scheme is presented below.

Experimental Protocol: Synthesis of a DCLK1 Inhibitor Intermediate (Example)

A specific example from the literature for the synthesis of a related intermediate, Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)-5-methylbenzoate (3-8), is as follows:

-

Reaction: To a solution of the starting materials in a suitable solvent, the necessary reagents are added.

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature for a designated period.

-

Work-up: Upon completion, the reaction is quenched, typically with the addition of water.

-

Purification: The crude product is then purified, for example, by filtration to yield the solid product.

-

Characterization: The final product is characterized using techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. For compound 3-8, the following data was reported: White solid; yield 89%; m.p. 96–97 °C; 1H NMR (400 MHz, CDCl3) δ 8.46 (s, 1H), 7.86 (s, 1H), 7.40 (d, J = 8.1 Hz, 1H), 7.09 (d, J = 8.1 Hz, 1H), 3.82 (s, 3H), 3.57 (s, 3H), 2.42 (s, 3H). 13C NMR (101 MHz, CDCl3) δ 164.90, 160.79, 155.11, 154.73, 140.45, 139.16, 134.83, 133.07, 131.90, 127.32, 125.55, 52.44, 42.03, 21.07. HRMS-ESI (m/z): [M + H]+ calcd for C14H13ClN4O4: 337.0698, found: 337.0695.[2]

Quantitative Data

The biological activity and pharmacokinetic properties of DCLK1-IN-1 have been extensively characterized.

| Parameter | Value | Assay Method | Cell Line/System | Reference |

| In Vitro Potency | ||||

| IC50 (DCLK1 binding) | 9.5 nM | KINOMEscan | Recombinant Protein | [1][7] |

| IC50 (DCLK1 kinase) | 57.2 nM | 33P-labeled ATP assay | Recombinant Protein | [1][7] |

| IC50 (DCLK2 binding) | 31 nM | KINOMEscan | Recombinant Protein | [7] |

| IC50 (DCLK2 kinase) | 103 nM | 33P-labeled ATP assay | Recombinant Protein | [7] |

| Kd (DCLK1) | 109 nM | Isothermal Titration Calorimetry (ITC) | Recombinant Protein | [1] |

| Cellular IC50 (DCLK1) | 279 nM | NanoBRET assay | HCT116 cells | [1][8] |

| Pharmacokinetics (Mouse) | ||||

| Half-life (t1/2) | 2.09 h | In vivo study | Mice | [7][8] |

| Area Under the Curve (AUC) | 5,506 h·ng/mL | In vivo study | Mice | [7][8] |

| Oral Bioavailability | 81% | In vivo study | Mice | [7][8] |

Table 1: Quantitative Biological and Pharmacokinetic Data for DCLK1-IN-1

Experimental Protocols

DCLK1 NanoBRET Assay

This assay is used to determine the cellular target engagement of DCLK1-IN-1 in live cells.

-

Principle: The assay utilizes NanoLuciferase (Nluc) fused to DCLK1 and a fluorescent tracer that binds to the DCLK1 active site. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. DCLK1-IN-1 competes with the tracer, leading to a reduction in the BRET signal.

-

Procedure:

-

Cells (e.g., HCT116) are transfected with a vector expressing a DCLK1-Nluc fusion protein.

-

Transfected cells are plated in a multi-well plate.

-

Cells are treated with a serial dilution of DCLK1-IN-1.

-

The NanoBRET tracer is added to the wells.

-

The BRET signal is measured using a plate reader.

-

The IC50 value is calculated from the dose-response curve.[1]

-

Spheroid Formation Assay

This assay assesses the effect of DCLK1-IN-1 on the self-renewal capacity and stemness of cancer cells.

-

Principle: Cancer stem cells have the ability to form three-dimensional spheroids when cultured in non-adherent conditions. Inhibition of pathways crucial for stemness will reduce the number and size of these spheroids.

-

Procedure:

-

Cancer cells (e.g., renal cell carcinoma lines ACHN and CAKI-1) are seeded in ultra-low attachment plates.[9]

-

Cells are treated with various concentrations of DCLK1-IN-1 or a vehicle control (DMSO).

-

The plates are incubated for a period of time to allow spheroid formation.

-

The number and size of the spheroids are quantified using microscopy and image analysis software.[10]

-

Immunoblotting

Immunoblotting is used to determine the effect of DCLK1-IN-1 on the phosphorylation of DCLK1 and the expression levels of downstream signaling proteins.

-

Procedure:

-

Cancer cells are treated with DCLK1-IN-1 or a vehicle control.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-DCLK1, total DCLK1, and other proteins of interest (e.g., c-MET, c-MYC, N-Cadherin).[9][10]

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

DCLK1 Signaling Pathways

DCLK1 is implicated in the regulation of several key oncogenic signaling pathways, contributing to cancer stem cell maintenance, epithelial-mesenchymal transition (EMT), and cell survival.

Caption: DCLK1 regulates multiple oncogenic signaling pathways.

DCLK1 positively regulates the NOTCH, WNT/β-catenin, and NF-κB signaling pathways.[11][12] It also inhibits the Hippo signaling pathway, leading to the activation of the transcriptional co-activator YAP.[4] These pathways are crucial for maintaining cancer stem cell populations, promoting the epithelial-mesenchymal transition, enhancing cell survival, and driving tumor growth.

Caption: Workflow of DCLK1 inhibition by DCLK1-IN-1.

The inhibition of DCLK1's kinase activity by DCLK1-IN-1 leads to the downregulation of these critical signaling pathways. This, in turn, results in the suppression of cancer stem cell-like properties, the reversal of the epithelial-mesenchymal transition, reduced cell invasion, and the inhibition of tumor growth, as demonstrated in various preclinical models, including patient-derived organoids.[1][10]

References

- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]

- 4. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Collection - Synthesis and StructureâActivity Relationships of DCLK1 Kinase Inhibitors Based on a 5,11-Dihydroâ6Hâbenzo[e]pyrimido[5,4âb][1,4]diazepin-6-one Scaffold - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

CdnP-IN-1: A Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Novel Mycobacterium tuberculosis CdnP Inhibitor

This technical guide provides a comprehensive overview of CdnP-IN-1, a recently identified inhibitor of the Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase (CdnP). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound. Included are its chemical and physical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Core Concepts and Chemical Identity

This compound, also known as compound C82, is a potent and selective, non-nucleotide small molecule inhibitor of the Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase, CdnP.[1][2] Its identification marks a significant step towards the development of antivirulence therapies targeting Mtb's ability to evade the host immune system.

Chemical Structure

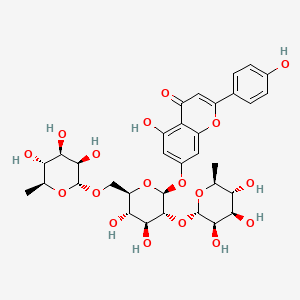

The chemical structure of this compound is provided below:

IUPAC Name: 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide

(Image of the 2D chemical structure of this compound should be displayed here. As I cannot generate images, I will describe it: The core is a thieno[2,3-d]pyrimidine (B153573) ring system. An ethyl group is attached to the thiophene (B33073) ring. An oxo group is attached to the pyrimidine (B1678525) ring. A nitrogen atom of the pyrimidine ring is substituted with an acetamide (B32628) group, which in turn has an N-(2-methoxyphenyl) substituent.)

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇N₃O₃S | PubChem CID: 734347 |

| Molecular Weight | 343.4 g/mol | PubChem CID: 734347 |

| Canonical SMILES | CCC1=CC2=C(N=CN2C(=O)NC3=CC=CC=C3OC)C(=O)S1 | PubChem CID: 734347 |

| InChI Key | UFGVGNVQFZJDIR-UHFFFAOYSA-N | PubChem CID: 734347 |

| Synonyms | C82, 691862-35-8 | PubChem CID: 734347 |

Biological Activity and Mechanism of Action

This compound's primary biological activity is the inhibition of the Mtb CdnP enzyme. This enzyme plays a crucial role in the bacterium's ability to subvert the host's innate immune response.

The cGAS-STING Signaling Pathway

The innate immune system detects bacterial infections through various mechanisms, including the cGAS-STING pathway.[1][2] When M. tuberculosis infects a host cell, its DNA can be released into the cytosol. This cytosolic DNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which then synthesizes the cyclic dinucleotide (CDN) cGAMP (cyclic GMP-AMP).[1][2] cGAMP acts as a second messenger, binding to and activating the STIMULATOR OF INTERFERON GENES (STING) protein located on the endoplasmic reticulum.[3] This activation triggers a downstream signaling cascade involving TBK1 (TANK-binding kinase 1), leading to the phosphorylation of the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 then translocates to the nucleus and induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an effective anti-bacterial response.[3]

Mtb CdnP: A Virulence Factor

Mycobacterium tuberculosis has evolved a mechanism to counteract this host defense. It secretes the phosphodiesterase CdnP, which hydrolyzes not only the host-derived cGAMP but also the bacterium's own cyclic di-AMP (c-di-AMP), another potent activator of the STING pathway.[3] By degrading these cyclic dinucleotides, CdnP effectively blunts the STING-mediated immune response, allowing the bacterium to establish and maintain an infection.[3][4]

This compound as an Antivirulence Agent

This compound inhibits the enzymatic activity of CdnP.[1][2] By blocking CdnP, this compound prevents the degradation of cGAMP and c-di-AMP. This leads to an accumulation of these cyclic dinucleotides in the host cell cytosol, resulting in a robust activation of the STING pathway and an enhanced type I interferon response. This enhanced immune response can then more effectively control and clear the bacterial infection. This mechanism of action classifies this compound as a potential antivirulence agent, a therapeutic that disarms the pathogen rather than directly killing it.

The signaling pathway is visualized in the diagram below.

Caption: this compound inhibits Mtb CdnP, restoring STING-mediated immunity.

Quantitative Data

This compound has been characterized by its inhibitory potency and selectivity.

| Parameter | Value | Target/Assay | Source |

| IC₅₀ | ~18 µM | M. tuberculosis CdnP | [1][2] |

| Selectivity | No inhibition | Bacterial CDN PDEs (Yybt, RocR, GBS-CdnP) | [1][2] |

| No inhibition | Viral CDN PDE (poxin) | [1][2] | |

| No inhibition | Mammalian ENPP1 | [1][2] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and similar compounds.[1][2]

High-Throughput Screening for CdnP Inhibitors (Workflow)

The identification of this compound was facilitated by a high-throughput screening campaign. The general workflow for such a screen is depicted below.

Caption: Workflow for the identification of this compound from a compound library.

CdnP Phosphodiesterase Activity Assay (STING-based Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to measure the activity of CdnP and the inhibitory effect of this compound. The assay is based on the displacement of a fluorescently labeled cyclic dinucleotide probe from the STING protein.[5]

Principle: The STING protein binds to cyclic dinucleotides. A fluorescently labeled c-di-GMP (F-c-di-GMP) probe, when bound to the larger STING protein, has a high fluorescence polarization value. In the presence of unlabeled c-di-AMP (the substrate for CdnP), the probe is displaced, resulting in a low polarization value. When CdnP is added, it hydrolyzes the c-di-AMP, reducing its concentration. This allows the fluorescent probe to re-bind to STING, causing an increase in the fluorescence polarization. An inhibitor like this compound will prevent this increase.

Materials:

-

Purified human STING protein (C-terminal domain)

-

Fluorescein-labeled c-di-GMP (F-c-di-GMP) probe

-

Purified M. tuberculosis CdnP enzyme

-

c-di-AMP (substrate)

-

This compound (or other test inhibitors) dissolved in DMSO

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 8.5, 25 mM NaCl, 0.6 mM MnCl₂)

-

384-well, non-stick black microplates

-

A microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a solution of STING protein and F-c-di-GMP probe in the assay buffer. The final concentrations will need to be optimized, but starting points could be around 10 µM STING and 50 nM F-c-di-GMP.

-

Prepare a solution of c-di-AMP substrate in the assay buffer. The concentration should be around the Kₘ of the enzyme for the substrate, if known.

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is typically ≤1%.

-

Prepare a solution of CdnP enzyme in assay buffer. The concentration should be optimized to give a robust signal change within a reasonable time frame (e.g., 15-30 minutes).

-

-

Assay Setup (per well of a 384-well plate):

-

Add 5 µL of the this compound dilution (or DMSO for control wells).

-

Add 10 µL of the STING/F-c-di-GMP probe mix.

-

Add 5 µL of the CdnP enzyme solution (or assay buffer for no-enzyme controls).

-

Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 5 µL of the c-di-AMP substrate solution.

-

-

Measurement:

-

Immediately after adding the substrate, read the fluorescence polarization of the plate at time zero.

-

Incubate the plate at 37°C.

-

Read the fluorescence polarization at regular intervals (e.g., every 5 minutes for 30-60 minutes) to monitor the progress of the reaction.

-

-

Data Analysis:

-

For each concentration of this compound, calculate the initial rate of the reaction (change in polarization over time).

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound is a valuable tool compound for studying the role of cyclic dinucleotide signaling in Mycobacterium tuberculosis pathogenesis. Its ability to selectively inhibit CdnP and thereby restore the host's innate immune response highlights the potential of antivirulence strategies in combating tuberculosis. Future research will likely focus on optimizing the potency and pharmacokinetic properties of this compound and related compounds to develop novel therapeutics for the treatment of tuberculosis. Further studies are also warranted to explore the in vivo efficacy of this compound in animal models of tuberculosis infection.

References

- 1. A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Enzyme Characterization of Pro-virulent SntA, a Cell Wall-Anchored Protein of Streptococcus suis, With Phosphodiesterase Activity on cyclic-di-AMP at a Level Suited to Limit the Innate Immune System [frontiersin.org]

- 4. Two-Step Synthesis and Hydrolysis of Cyclic di-AMP in Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

CdnP-IN-1 in vitro activity

An In-Depth Technical Guide on the In Vitro Activity of CdnP-IN-1

This guide provides a comprehensive overview of the in vitro activity of this compound, a potent and selective inhibitor of Mycobacterium tuberculosis (MTB) cyclic dinucleotide phosphodiesterase (CdnP). It is intended for researchers, scientists, and drug development professionals working on novel anti-tuberculosis therapies.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, employs various strategies to evade the host immune system. One such mechanism involves the secretion of the cyclic dinucleotide phosphodiesterase (CdnP). This enzyme hydrolyzes cyclic dinucleotides, such as the bacterial second messenger cyclic di-AMP (c-di-AMP) and the host-derived cyclic GMP-AMP (cGAMP). By degrading these signaling molecules, CdnP dampens the host's STING-dependent type I interferon response, thereby promoting bacterial survival.[1][2][3] this compound, also identified as compound c82, is a non-nucleotide inhibitor of MTB CdnP that serves as a valuable tool for studying the role of this enzyme in MTB pathogenesis.[2][4]

Quantitative In Vitro Activity Data

The inhibitory activity of this compound and other identified compounds against MTB CdnP has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Target Enzyme | IC50 (µM) |

| This compound (c82) | MTB CdnP | 18 [1][2][4] |

| c14 | MTB CdnP | 24.8 ± 1.4 |

| c16 | MTB CdnP | >60 |

| c40 | MTB CdnP | 26.4 ± 1.1 |

| c85 | MTB CdnP | 22 ± 1.8 |

| c86 | MTB CdnP | >60 |

Table 1: IC50 values of CdnP inhibitors against MTB CdnP.

Selectivity Profile

This compound has been demonstrated to be a selective inhibitor of MTB CdnP. Its activity was tested against a panel of other bacterial and viral cyclic dinucleotide phosphodiesterases, as well as the mammalian ENPP1. This compound did not show any significant inhibition of these enzymes, highlighting its specificity for the mycobacterial target.[2][4]

| Enzyme | Organism/Source | Inhibition by this compound |

| Yybt | Bacillus subtilis | No |

| RocR | Pseudomonas aeruginosa | No |

| GBS-CdnP | Streptococcus agalactiae | No |

| poxin | Vaccinia virus | No |

| ENPP1 | Mammalian | No |

Table 2: Selectivity profile of this compound.

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against MTB CdnP, based on commonly used methods for phosphodiesterase assays.

Luminescence-Based AMP Detection Assay

This assay quantifies the amount of AMP produced from the hydrolysis of a cyclic dinucleotide substrate by CdnP.

Materials:

-

Purified recombinant MTB CdnP enzyme

-

c-di-AMP (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

-

This compound and other test compounds

-

AMP detection kit (e.g., AMP-Glo™ Assay)

-

384-well microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound and other test compounds in the assay buffer.

-

In a 384-well plate, add the test compounds to the respective wells. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative control.

-

Add the purified MTB CdnP enzyme to all wells except for the no-enzyme control.

-

Initiate the enzymatic reaction by adding the c-di-AMP substrate to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Terminate the reaction according to the AMP detection kit protocol.

-

Add the AMP detection reagents to the wells and incubate as required to generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving MTB CdnP and a typical experimental workflow for the identification and characterization of its inhibitors.

Caption: MTB CdnP signaling pathway and mechanism of inhibition by this compound.

Caption: Experimental workflow for the identification and characterization of this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the role of CdnP in the pathogenesis of Mycobacterium tuberculosis. Its potency and selectivity make it a suitable tool for in vitro studies aimed at understanding the interplay between mycobacterial cyclic dinucleotide metabolism and the host immune response. Further investigation into the mechanism of action of this compound and its effects in cellular and in vivo models will be crucial for the development of novel host-directed therapies for tuberculosis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cellular Effects of CdnP Inhibitors

This guide provides a comprehensive overview of the cellular effects, mechanism of action, and experimental evaluation of CdnP inhibitors, a promising class of molecules for host-directed therapy against intracellular pathogens. While the specific compound "CdnP-IN-1" is not extensively documented in publicly available literature, this guide focuses on the well-characterized target, CdnP (cyclic dinucleotide phosphodiesterase), and the established effects of its inhibitors.

Introduction to CdnP and Its Role in Immune Evasion

Cyclic dinucleotide phosphodiesterase (CdnP) is an enzyme utilized by intracellular pathogens, such as Mycobacterium tuberculosis (M.tb), to evade the host's innate immune system.[1][2] CdnP hydrolyzes cyclic dinucleotides (CDNs), which are crucial second messengers in innate immune signaling.[3][4][5]

In mammalian cells, the presence of microbial DNA in the cytoplasm activates cyclic GMP-AMP synthase (cGAS), which in turn produces the cyclic dinucleotide 2'3'-cGAMP. This molecule acts as a ligand for the stimulator of interferon genes (STING), triggering a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This STING-dependent pathway is a critical component of the host's defense against intracellular infections.

Pathogens like M.tb release their own CDNs (such as c-di-AMP) and can also be detected through the host's cGAS-STING pathway. To counteract this, they employ enzymes like CdnP to degrade these CDNs, thereby dampening the STING-mediated immune response and promoting their survival within the host cell.[2] The loss of the cdnP gene in M.tb has been shown to increase CDN levels in infected macrophages, leading to enhanced STING activation and a significant reduction in virulence.[2]

Mechanism of Action of CdnP Inhibitors

CdnP inhibitors are small molecules designed to block the catalytic activity of the CdnP enzyme. By doing so, they prevent the degradation of CDNs within the host cell's cytoplasm. The resulting accumulation of CDNs leads to a potentiation of the STING signaling pathway.[6]

The primary mechanism of action of CdnP inhibitors is, therefore, the restoration of the host's natural immune response to the pathogen. This host-directed therapeutic approach is advantageous as it is less likely to induce direct resistance in the pathogen compared to traditional antibiotics that target microbial components directly.[1]

Cellular Effects of CdnP Inhibition

The inhibition of CdnP triggers a cascade of cellular events, primarily centered around the activation of the STING pathway:

-

Enhanced STING-Mediated Signaling: The accumulation of CDNs leads to the robust activation of STING, resulting in the phosphorylation of IRF3 and the activation of NF-κB.

-

Increased Cytokine and Chemokine Production: Activated IRF3 and NF-κB translocate to the nucleus and induce the transcription of a wide range of pro-inflammatory genes, including type I interferons (IFN-α/β), TNF-α, IL-6, and various chemokines.

-

Macrophage Activation and Pathogen Clearance: The secreted cytokines and chemokines recruit other immune cells to the site of infection and activate macrophages, enhancing their phagocytic and bactericidal capabilities. This leads to more efficient clearance of the intracellular pathogen.

-

Modulation of Autophagy: The STING pathway is known to interact with the cellular autophagy machinery, which can further contribute to the control of intracellular bacteria.

Quantitative Data for Representative CdnP Inhibitors

While specific data for "this compound" is not available, the following table summarizes quantitative data for other identified CdnP inhibitors. This data is representative of the values researchers would seek when evaluating such compounds.

| Compound ID | Target | Assay Type | IC50 / Kᵢ | Cell Line | Reference |

| Macrosporusone A | M.tb CdnP | Enzymatic Assay | 15.2 µM | - | [1] |

| Ligustroflavone | M.tb CdnP | Enzymatic Assay | 21.7 µM | - | [1] |

| Neodiosmin | M.tb CdnP | Enzymatic Assay | 35.8 µM | - | [1] |

| Rhoifolin | M.tb CdnP | Enzymatic Assay | 42.1 µM | - | [1] |

| Compound C-29 | M.tb CdnP | Enzymatic Assay | ~25 µM | - | [2] |

| Compound C-29 | Human ENPP1 | Enzymatic Assay | ~50 µM | - | [2] |

| Compound E-3 | M.tb CdnP | Enzymatic Assay | ~15 µM | - | [6] |

| Compound E-3 | Human ENPP1 | Enzymatic Assay | 26.4 µM | - | [6] |

Experimental Protocols

The identification and characterization of CdnP inhibitors involve a series of in vitro and cell-based assays.

Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified CdnP.

Methodology:

-

Protein Purification: Recombinant CdnP protein is expressed and purified, for instance, using a Ni-NTA affinity column followed by size-exclusion chromatography.[1]

-

Enzymatic Reaction: The purified CdnP is incubated with its substrate (e.g., c-di-AMP) in the presence of varying concentrations of the test inhibitor.

-

Product Detection: The reaction product (AMP) is detected and quantified. A common method is a luminescence-based assay that measures the amount of ATP consumed in a coupled kinase reaction, which is inversely proportional to the amount of AMP produced.[2]

-

IC50 Determination: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding affinity and kinetics of an inhibitor to CdnP.

Methodology:

-

Immobilization: Purified CdnP protein is immobilized on a sensor chip.

-

Analyte Injection: The inhibitor is flowed over the chip at various concentrations.

-

Signal Detection: The binding of the inhibitor to the immobilized CdnP is detected as a change in the refractive index, measured in response units (RU).

-

Kinetic Analysis: Association (kₐ) and dissociation (kₑ) rates are determined, and the equilibrium dissociation constant (Kₑ) is calculated (Kₑ = kₑ/kₐ).

Cell-Based STING Activation Assay

Objective: To assess the ability of a CdnP inhibitor to potentiate STING signaling in host cells.

Methodology:

-

Cell Culture: A reporter cell line, such as RAW-Blue™ ISG cells (which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an IRF3-inducible promoter), is used.

-

Infection and Treatment: The cells are infected with a pathogen that expresses CdnP (e.g., M.tb) and treated with the CdnP inhibitor.

-

Reporter Gene Assay: The cell culture supernatant is collected after a suitable incubation period, and the activity of the secreted reporter protein (SEAP) is measured, typically using a colorimetric substrate.

-

Data Analysis: An increase in reporter activity in the presence of the inhibitor indicates potentiation of the STING pathway.

Intracellular Bacterial Proliferation Assay

Objective: To determine if CdnP inhibition leads to enhanced clearance of intracellular bacteria.

Methodology:

-

Macrophage Infection: Primary macrophages or a macrophage-like cell line (e.g., THP-1) are infected with the pathogen.

-

Inhibitor Treatment: The infected cells are treated with the CdnP inhibitor.

-

Bacterial Load Quantification: At different time points post-infection, the cells are lysed, and the intracellular bacterial load is determined by plating serial dilutions of the lysate on appropriate growth media and counting the resulting colony-forming units (CFUs).

-

Analysis: A reduction in CFU counts in inhibitor-treated cells compared to untreated controls indicates enhanced bacterial clearance.

Cytotoxicity Assay

Objective: To evaluate the toxicity of the CdnP inhibitor on host cells.

Methodology:

-

Cell Culture: A suitable cell line, such as Vero cells, is cultured in the presence of varying concentrations of the inhibitor.[2]

-

Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

IC50 Calculation: The concentration of the inhibitor that reduces cell viability by 50% (IC50) is determined. A high IC50 value is desirable, indicating low cytotoxicity.

Visualizations: Signaling Pathways and Workflows

CdnP-Mediated Immune Evasion and Inhibition

Caption: CdnP inhibition blocks pathogen-mediated degradation of cDNs, potentiating the host STING pathway.

Experimental Workflow for CdnP Inhibitor Discovery

References

- 1. Discovery of natural CdnP inhibitors through structure-based virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibitors of Cyclic Dinucleotide Phosphodiesterases and Cyclic Oligonucleotide Ring Nucleases as Potential Drugs for Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Inhibitors of Cyclic Dinucleotide Phosphodiesterases and Cyclic Oligonucleotide Ring Nucleases as Potential Drugs for Various Diseases | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

CdnP-IN-1: A Potent and Selective Inhibitor of Mycobacterium tuberculosis Cyclic Dinucleotide Phosphodiesterase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CdnP-IN-1, also identified as compound c82, has emerged as a significant research tool in the study of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It is a potent and selective, non-nucleotide inhibitor of the Mtb cyclic dinucleotide phosphodiesterase (CdnP). This enzyme plays a crucial role in the bacterium's ability to evade the host's innate immune system. By inhibiting CdnP, this compound offers a promising avenue for the development of novel anti-virulence therapies against tuberculosis. This technical guide provides a comprehensive literature review of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Concepts: The Role of Mtb CdnP in Immune Evasion

Mycobacterium tuberculosis employs a sophisticated strategy to survive and replicate within host macrophages. A key component of this strategy is the secretion of the phosphodiesterase CdnP. This enzyme hydrolyzes cyclic dinucleotides, which are critical signaling molecules in the host's innate immune response.

Specifically, Mtb CdnP targets two key cyclic dinucleotides:

-

Cyclic di-AMP (c-di-AMP): A bacterial second messenger produced by Mtb.

-

2'3'-cyclic GMP-AMP (2'3'-cGAMP): A second messenger produced by the host enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA, a danger signal indicating intracellular infection.

Both c-di-AMP and 2'3'-cGAMP act as agonists for the host protein Stimulator of Interferon Genes (STING). Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately mounting an anti-bacterial response. By degrading these cyclic dinucleotides, Mtb CdnP effectively dampens the STING-mediated immune response, allowing the bacteria to evade clearance by the host.

Mechanism of Action of this compound

This compound acts as a direct inhibitor of the enzymatic activity of Mtb CdnP. By blocking the active site of CdnP, it prevents the hydrolysis of c-di-AMP and 2'3'-cGAMP. This leads to an accumulation of these cyclic dinucleotides within the host cell, resulting in a more robust activation of the STING pathway and an enhanced anti-mycobacterial immune response.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various enzymatic assays. The following table summarizes the key quantitative data available in the literature.

| Target Enzyme | Organism/Source | Assay Type | IC50 (µM) | Reference |

| CdnP | Mycobacterium tuberculosis | Fluorescence-based enzymatic assay | 18 | [1][2] |

| Yybt | Bacterial | Enzymatic assay | No inhibition | [1][2] |

| RocR | Bacterial | Enzymatic assay | No inhibition | [1][2] |

| GBS-CdnP | Bacterial | Enzymatic assay | No inhibition | [1][2] |

| poxin | Viral | Enzymatic assay | No inhibition | [1][2] |

| ENPP1 | Mammalian | Enzymatic assay | No inhibition | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

High-Throughput Enzymatic Activity Assay for Mtb CdnP Inhibition

This protocol describes a fluorescence-based assay used for the high-throughput screening and characterization of Mtb CdnP inhibitors. The assay relies on the principle that the substrate, cyclic di-AMP (c-di-AMP), interacts with the fluorescent dye coralyne, protecting it from quenching by halide ions and enhancing its fluorescence. The hydrolysis of c-di-AMP by CdnP results in a decrease in fluorescence.

Materials:

-

Mtb CdnP enzyme (100 nM final concentration)

-

Test compounds (e.g., this compound, 500 µM final concentration for single-point screening, or serial dilutions for IC50 determination)

-

Dimethyl sulfoxide (B87167) (DMSO, as a negative control)

-

Assay Buffer: 50 mM Tris (pH 8.0), 5 mM MnCl₂

-

Reaction Solution: 10 mM KI, 100 µM coralyne, 15 µM c-di-AMP

-

Black 96-well plates

-

Fluorescence plate reader (λex = 420 nm, λem = 475 nm)